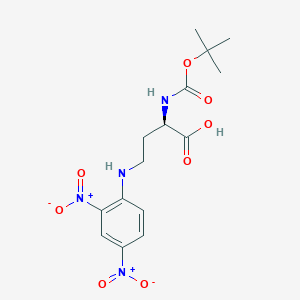
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide
Vue d'ensemble
Description
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolamine derivative that has shown promising results in various biological studies.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. In vivo studies have shown that the compound can inhibit tumor growth and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide in lab experiments is its versatility. The compound has been shown to exhibit a wide range of biological activities, making it useful for various types of studies. Additionally, the synthesis method for the compound is well-established, and the purity and yield of the compound can be optimized for different experimental conditions.
One of the limitations of using N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, and caution should be exercised when handling the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Orientations Futures
There are several future directions for research on N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide. One direction is to investigate the potential of the compound as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore the use of the compound as a fluorescent probe for the detection of heavy metal ions. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
Applications De Recherche Scientifique
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions.
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S.BrH/c1-10-4-5-12(19(20)21)7-13(10)17-15-18-14(9-22-15)11-3-2-6-16-8-11;/h2-9H,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSBBIVHFLDEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CN=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680066 | |
| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1143459-81-7 | |
| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)





![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)


